molecular formula C5H15ClN2O2S B1430997 N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride CAS No. 1423032-84-1

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Cat. No. B1430997
CAS RN: 1423032-84-1
M. Wt: 202.7 g/mol
InChI Key: FUCGIAYBJKFFFR-UHFFFAOYSA-N
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Description

“N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C5H14N2O2S.HCl . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H14N2O2S.ClH/c1-6-4-5-7(2)10(3,8)9;/h6H,4-5H2,1-3H3;1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.7 . It is a powder at room temperature .

Scientific Research Applications

Pharmacological Applications

Research has demonstrated the potential of sulfonamide derivatives in pharmacology, particularly in cardiovascular and antiarrhythmic therapies. For instance, certain methanesulfonanilide class III antiarrhythmic agents have been shown to significantly affect cardiac electrophysiologic and hemodynamic parameters, akin to D-sotalol in chloralose-anesthetized dogs, indicating their potential in augmenting cardiac contractility in addition to prolonging ventricular refractoriness (Wallace et al., 1991). Another study focused on GYKI-16638, a novel compound, assessing its antiarrhythmic effect in rabbits, which suggested its efficacy, comparable to D-sotalol, attributed to combined Class I/B and Class III actions (Baczkó et al., 2000).

Molecular Synthesis and Structural Studies

Sulfonamide compounds have also been a subject of interest in molecular synthesis and structural studies. For example, research has explored the synthesis of condensed heteroaromatic ring systems from N-(2-Halophenyl)methanesulfonamides, demonstrating a method for creating 1-methylsulfonyl-indoles, which could be of significance in developing novel therapeutic agents or materials (Sakamoto et al., 1988). Another study detailed the structural aspects of N-(2,3-Dichlorophenyl)methanesulfonamide, offering insights into the molecular conformation and potential interactions during biological activity, which could inform the design of sulfonamide-based drugs (Gowda et al., 2007).

Analytical Chemistry

In the realm of analytical chemistry, sulfonamide derivatives have been used as markers or subjects in the development of analytical methods. One study focused on determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by high-performance liquid chromatography, which is critical for assessing the purity and safety of pharmaceuticals (Zhou et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-6-4-5-7(2)10(3,8)9;/h6H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGIAYBJKFFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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